molecular formula C16H12O3 B2364764 8-methoxy-3-phenyl-2H-chromen-2-one CAS No. 23000-32-0

8-methoxy-3-phenyl-2H-chromen-2-one

Cat. No.: B2364764
CAS No.: 23000-32-0
M. Wt: 252.269
InChI Key: DPBUTRVKKSUGHH-UHFFFAOYSA-N
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Description

8-Methoxy-3-phenyl-2H-chromen-2-one (CAS 23000-32-0) is a synthetic 3-phenylcoumarin derivative, a privileged scaffold in medicinal chemistry recognized for its versatile pharmacological potential . This compound features a core structure that serves as an isostere of isoflavones, making it a molecule of significant interest in the design of new chemical entities . With a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol, it is characterized by a melting point of 154-156 °C . The 3-phenylcoumarin scaffold is extensively investigated for its broad biological activities, with research indicating potent effects in areas including antibacterial and anticancer applications . Structure-Activity Relationship (SAR) studies highlight that substitutions at the C-3 and C-4 positions of the coumarin nucleus are crucial for enhancing antibacterial potency, positioning this compound as a valuable precursor for developing novel anti-infective agents against multidrug-resistant (MDR) bacterial strains . Furthermore, closely related 3-acetyl-8-methoxycoumarin derivatives have demonstrated promising antiproliferative activity, functioning as potent DNA-binding agents that can induce cell cycle arrest and inhibit cancer cell growth . The mechanism of action for such coumarin derivatives often involves intercalative binding to DNA, leading to the disruption of vital cellular processes in target cells . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheets for handling information, as related compounds may have hazards including skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

8-methoxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-14-9-5-8-12-10-13(16(17)19-15(12)14)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBUTRVKKSUGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Approaches

Substitution Reactions on Pre-formed Chromenone Cores

A foundational strategy involves functionalizing pre-synthesized chromenone intermediates through nucleophilic substitution. For example, 4-hydroxy-7-methoxy-3-phenyl-2H-chromen-2-one serves as a precursor for alkoxy derivatives via O-alkylation (Table 1).

Representative Protocol:

  • Reaction Setup: 4-Hydroxy-7-methoxy-3-phenyl-2H-chromen-2-one (4.3 g, 16.28 mmol) and 4-(3-bromopropyl)-piperazine-1-carboxylic acid tert-butyl ester (5.0 g, 16.28 mmol) are dissolved in acetonitrile (40 mL).
  • Base Addition: Potassium carbonate (3.3 g, 24.42 mmol) is introduced to deprotonate the hydroxyl group.
  • Heating: The mixture is refluxed at 80°C for 12 hours, achieving an 87% yield of the tert-butyl-protated intermediate.
  • Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyloxycarbonyl (Boc) group, yielding the final piperazine-substituted chromenone (78% yield).

Critical Parameters:

  • Solvent Choice: Acetonitrile enhances nucleophilicity and solubility.
  • Temperature: Prolonged heating ensures complete substitution.
  • Base Strength: Potassium carbonate effectively deprotonates without side reactions.
Table 1: Substitution Reaction Optimization
Step Reagents/Conditions Yield (%)
Alkylation K₂CO₃, CH₃CN, 80°C, 12h 87
Deprotection TFA/DCM, 2h 78

Multi-component Catalytic Synthesis

Copper-Catalyzed Three-Component Reactions

Copper-mediated protocols enable convergent synthesis of chromenone derivatives. A study demonstrated the use of CuBr to catalyze reactions between benzo[d]isoxazoles, sulfonyl azides, and terminal alkynes (Table 2).

Optimized Protocol:

  • Catalyst Loading: CuBr (10 mol%) in dichloroethane (DCE)/DCM (1:1).
  • Base: Triethylamine (TEA, 3 equiv) facilitates deprotonation and intermediate stabilization.
  • Temperature: 80°C for 4 hours, achieving 89% yield.

Mechanistic Insights:

  • Kemp Elimination: Base-induced cleavage of the isoxazole ring generates reactive intermediates.
  • Cyclization: Copper coordinates the alkyne and azide, driving [3+2] cycloaddition to form triazole intermediates, which subsequently rearrange.
Table 2: Copper-Catalyzed Reaction Optimization
Entry Catalyst Base Solvent Yield (%)
1 CuI TEA DCE 19
6 CuBr TEA DCE 74
19 CuBr TEA DCE/DCM (1:1) 89

Key Observations:

  • Solvent Effects: Polar aprotic solvents (DCE/DCM) improve catalyst activity.
  • Base Selection: TEA outperforms K₂CO₃ or DABCO due to milder basicity and better solubility.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

  • Substitution Routes: Require pre-synthesized chromenones but offer high regioselectivity. Industrial labs favor this for batch consistency.
  • Catalytic Methods: Reduce step count but demand stringent control over transition metal residues (e.g., Cu ≤ 10 ppm in pharmaceuticals).

Challenges and Innovations in Methoxy Positioning

The 8-methoxy regioisomer presents unique synthetic hurdles compared to its 7-methoxy analog due to steric and electronic differences. Key considerations include:

  • Precursor Availability: 8-Methoxy-substituted phenols are less commercially prevalent, often requiring custom synthesis.
  • Direct Methoxylation: Electrophilic aromatic substitution at the 8-position competes with para/ortho sites, necessitating directing groups.

Case Study: Adapting 7-Methoxy Protocols
The synthesis of 4-hydroxy-7-methoxy-3-phenyl-2H-chromen-2-one can be modified for the 8-methoxy analog by:

  • Using 8-methoxy-resorcinol in Pechmann condensations.
  • Introducing phenyl groups via Friedel-Crafts acylation prior to cyclization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Methoxy-3-phenyl-2H-chromen-2-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

Anticancer Activity

Studies have demonstrated that 8-methoxy-3-phenyl-2H-chromen-2-one exhibits potent anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (human breast cancer)
  • A549 (human lung carcinoma)

For instance, a series of 3-acetyl derivatives derived from this compound showed significant antiproliferative activity on these cell lines while remaining non-toxic to normal keratinocyte cells (HaCaT) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Recent studies revealed that derivatives of this compound possess considerable antimicrobial effects against various pathogens, including both bacterial and fungal strains. The mechanism of action involves intercalation with DNA and scavenging free radicals, which contributes to its effectiveness .

Neuroprotective Effects

Research indicates that this compound and its derivatives may serve as potential monoamine oxidase B (MAO-B) inhibitors. MAO-B is implicated in the metabolism of neurotransmitters associated with neurodegenerative diseases such as Parkinson's disease. Compounds with a similar structure have shown promise in alleviating symptoms associated with dopamine-linked disorders by selectively inhibiting MAO-B .

Anti-inflammatory Properties

The anti-inflammatory potential of coumarin derivatives, including this compound, has been documented in various studies. These compounds can modulate inflammatory pathways and have been shown to inhibit the expression of pro-inflammatory enzymes such as cyclooxygenase (COX)-2 and nitric oxide synthase (NOS) in vitro .

Structure-Activity Relationship Studies

Recent research has focused on the structure-activity relationship (SAR) of this compound derivatives. Variations in substituents on the phenyl ring significantly impact the biological activity of these compounds, making them valuable scaffolds for drug development targeting multiple therapeutic areas .

Case Studies and Research Findings

StudyFindings
Rabe et al.Demonstrated anti-inflammatory effects in murine models through inhibition of COX-2 and NOS .
Enriquez et al.Identified potent MAO-B inhibitors among coumarin derivatives, suggesting neuroprotective applications .
Recent Antimicrobial StudyShowed broad-spectrum antimicrobial activity against four bacterial and five fungal pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenones

Substituent Effects on Physicochemical Properties

2-Phenyl-4H-chromen-4-one Derivatives
  • 2-[4-(Methylthio)phenyl]-4H-chromen-4-one (Compound 2) : Features a methylthio group at position 3. Exhibits a lower melting point (105°C) and moderate yield (52%) compared to the target compound. The methylthio group enhances lipophilicity but reduces thermal stability .
  • 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (Compound 3): Replaces methylthio with a polar methylsulfonyl group, resulting in a higher melting point (187°C) and improved yield (78%).
5-Alkoxy-2H-chromen-8-amines
  • 9a–c Derivatives : Incorporate alkoxy (e.g., morpholine, triazole) and amine groups at positions 5 and 6. These substituents enhance water solubility and bioavailability compared to the methoxy-phenyl combination in the target compound. For example, compound 9a (morpholine-substituted) is synthesized via nucleophilic substitution (K₂CO₃/DMF, 80°C) .
8-Hydroxy-7-methoxy Derivatives
  • The additional hydroxy group at position 3′ enables chelation of metal ions, a feature absent in the target compound .

Q & A

Q. What are the standard synthetic routes for 8-methoxy-3-phenyl-2H-chromen-2-one, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves cyclization of substituted phenols with β-keto esters or Claisen-Schmidt condensation. Key steps include:
  • Reaction Setup : Use of malonic acid and substituted phenols in acidic conditions (e.g., phosphorous oxychloride with ZnCl₂ as a catalyst) .
  • Optimization : Temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to enhance yield.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) to track intermediates and final product purity .
    Table 1 : Example Reaction Conditions
StepReagentsSolventTemperature (°C)Catalyst
CyclizationMalonic acid, substituted phenolPOCl₃110ZnCl₂
PurificationEthanol/water mixtureRT

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C8, phenyl at C3) .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-O stretches .
  • X-ray Crystallography : SHELX software (SHELXS/SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., chromenone core geometry) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability. Strategies include:
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme inhibition protocols (e.g., COX-2 assays at fixed pH) .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .
  • Meta-Analysis : Cross-reference data from PubChem, NIST, and crystallographic databases to validate trends .

Q. What challenges arise during crystallographic refinement of this compound using SHELX?

  • Methodological Answer :
  • Disorder Handling : Methoxy/phenyl groups may exhibit rotational disorder, requiring PART commands in SHELXL to model occupancy .
  • Twinned Data : High-resolution data (≤1.0 Å) reduces twin fraction errors. Use HKLF5 format for integration .
  • Hydrogen Bonding Networks : SHELXPRO visualizes O-H···O interactions critical for stabilizing the chromenone lattice .

Q. How can reaction mechanisms for chromenone derivatives be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediates via time-resolved NMR or mass spectrometry .
  • Isotopic Labeling : ¹⁸O-tracing in carbonyl groups to track cyclization pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and corroborate experimental data .

Data Contradiction Analysis

Q. Why do solubility properties of this compound vary across studies?

  • Methodological Answer : Discrepancies stem from solvent polarity and measurement techniques. Mitigation involves:
  • Standard Solvents : Use DMSO or acetone for replicate testing .
  • Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers .

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